4-Isopropyloxazole-2-carboxylic acid
CAS No.: 1187172-65-1
Cat. No.: VC0033384
Molecular Formula: C7H9NO3
Molecular Weight: 155.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187172-65-1 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.153 |
| IUPAC Name | 4-propan-2-yl-1,3-oxazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H9NO3/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10) |
| Standard InChI Key | UWOQHVIFRKIBLK-UHFFFAOYSA-N |
| SMILES | CC(C)C1=COC(=N1)C(=O)O |
Introduction
Chemical Structure and Properties
4-Isopropyloxazole-2-carboxylic acid belongs to the oxazole family, which includes heterocyclic compounds containing a five-membered ring with both nitrogen and oxygen atoms. This particular compound features an isopropyl group at the 4-position and a carboxylic acid group at the 2-position of the oxazole ring.
Basic Properties
The following table summarizes the fundamental properties of 4-Isopropyloxazole-2-carboxylic acid:
| Property | Value |
|---|---|
| CAS Number | 1187172-65-1 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.153 g/mol |
| Structure | Five-membered oxazole ring with isopropyl at C-4 and carboxylic acid at C-2 |
The compound possesses an aromatic heterocyclic structure that contributes to its chemical stability and reactivity patterns.
Physical Characteristics
While comprehensive physical data for 4-Isopropyloxazole-2-carboxylic acid is limited in the available literature, it typically exists as a solid at room temperature, consistent with similar oxazole derivatives. The compound would likely demonstrate solubility characteristics typical of carboxylic acids, being soluble in polar organic solvents and potentially forming salts in basic aqueous solutions.
Synthesis and Preparation
Reaction Optimization
The synthesis of 4-Isopropyloxazole-2-carboxylic acid benefits from several optimization strategies:
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Temperature control during palladium-catalyzed reactions
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Selection of appropriate catalyst systems for regioselective introduction of substituents
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Careful control of reaction conditions to minimize side products
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Efficient purification techniques to ensure high product purity
Some insight into potential synthetic approaches may be drawn from documented methods for related compounds, such as the regiocontrolled lithiation followed by electrophilic trapping described for various substituted oxazoles .
Chemical Reactivity
General Reactivity Patterns
The reactivity of 4-Isopropyloxazole-2-carboxylic acid is governed by both the oxazole ring and the carboxylic acid functional group. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.
Key Reactions
4-Isopropyloxazole-2-carboxylic acid can participate in numerous chemical reactions, including:
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Esterification of the carboxylic acid group
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Amide formation through coupling with amines
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Reduction of the carboxylic acid functionality
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Decarboxylation under specific conditions
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Electrophilic and nucleophilic substitutions on the oxazole ring
These reaction pathways enable the compound to serve as a starting material for more complex molecular architectures.
Applications
Materials Chemistry
In materials science, substituted oxazoles like 4-Isopropyloxazole-2-carboxylic acid may contribute to the development of:
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Functional materials with specific electronic properties
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Polymer components with unique characteristics
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Precursors for more complex material systems
The versatility of 4-Isopropyloxazole-2-carboxylic acid in undergoing various chemical transformations makes it particularly valuable in both pharmaceutical and materials chemistry research contexts.
Current Research Directions
Current research involving 4-Isopropyloxazole-2-carboxylic acid primarily focuses on its utility as a synthetic building block. Research directions include:
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Development of more efficient synthetic routes
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Exploration of novel reactions and transformations
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Application in the synthesis of complex bioactive molecules
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Investigation of structure-activity relationships in resulting compounds
The exploration of efficient synthesis methods for various oxazole derivatives, as exemplified in recent literature on regiocontrolled reactions of oxazoles, may provide additional insights into optimized preparation of 4-Isopropyloxazole-2-carboxylic acid and related compounds .
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